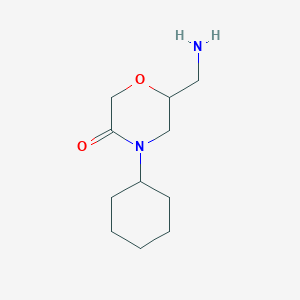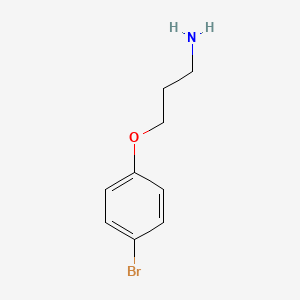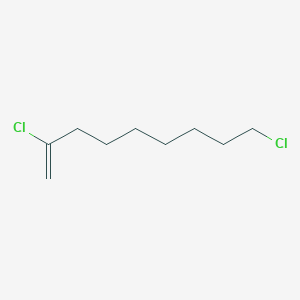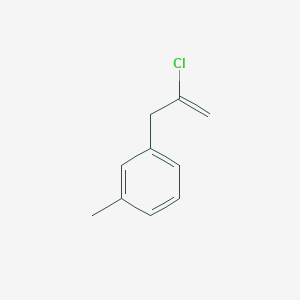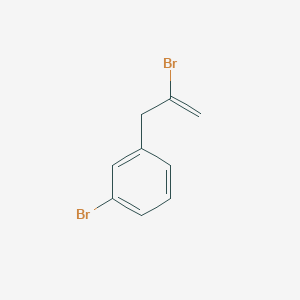
2-溴-3-(3-溴苯基)-1-丙烯
描述
2-Bromo-3-(3-bromophenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It consists of a propene backbone with two bromine atoms attached to the first and third carbon atoms, and a bromophenyl group attached to the second carbon atom
科学研究应用
2-Bromo-3-(3-bromophenyl)-1-propene has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the potential therapeutic applications of brominated compounds includes their use as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials for electronic applications.
作用机制
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atoms in the compound can act as leaving groups, allowing the carbon atoms to which they are attached to form new bonds.
Mode of Action
In the context of a Suzuki–Miyaura cross-coupling reaction, 2-Bromo-3-(3-bromophenyl)-1-propene would interact with a palladium catalyst and an organoboron compound . The bromine atoms on the compound would be replaced by groups from the organoboron compound, forming a new carbon-carbon bond .
Biochemical Pathways
In general, brominated aromatic compounds can participate in various biochemical reactions, often involving electrophilic aromatic substitution .
Result of Action
The result of the action of 2-Bromo-3-(3-bromophenyl)-1-propene would depend on the specific reaction conditions and the other compounds present. In a Suzuki–Miyaura cross-coupling reaction, the result would be the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(3-bromophenyl)-1-propene can be influenced by various environmental factors. For example, the efficiency of a Suzuki–Miyaura reaction can be affected by the temperature, the choice of solvent, and the presence of a base . Additionally, the compound’s stability could be affected by exposure to light, heat, or certain chemical reagents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-bromophenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3-bromophenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-(3-bromophenyl)-1-propene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
化学反应分析
Types of Reactions
2-Bromo-3-(3-bromophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as hydrogen bromide, chlorine, and bromine are used. The reactions are often conducted in non-polar solvents like hexane or toluene.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used, and the reactions are performed in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted alkenes or alkynes with various functional groups.
Addition Reactions: Products include dibromoalkanes or halogenated alkenes.
Elimination Reactions: Products include alkenes or alkynes with varying degrees of unsaturation.
相似化合物的比较
Similar Compounds
3-Bromo-1-propene: A simpler brominated alkene with a single bromine atom.
3-(3-Bromophenyl)-1-propene: A related compound with a bromophenyl group but lacking the second bromine atom.
2-Bromo-3-phenyl-1-propene: A similar compound with a phenyl group instead of a bromophenyl group.
Uniqueness
2-Bromo-3-(3-bromophenyl)-1-propene is unique due to the presence of both a bromophenyl group and an additional bromine atom on the propene backbone. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo multiple types of reactions, including substitution, addition, and elimination, further distinguishes it from similar compounds.
属性
IUPAC Name |
1-bromo-3-(2-bromoprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZYCGQKZPZZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641100 | |
| Record name | 1-Bromo-3-(2-bromoprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-31-8 | |
| Record name | 1-Bromo-3-(2-bromo-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(2-bromoprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


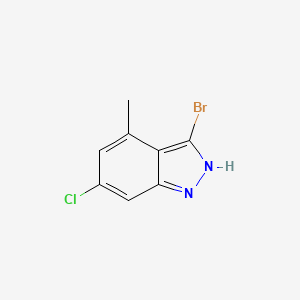
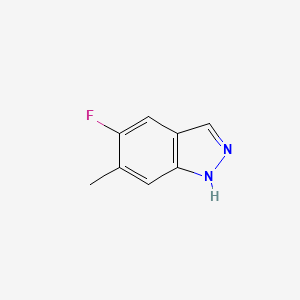
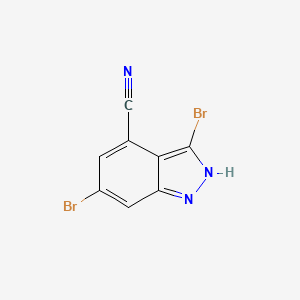
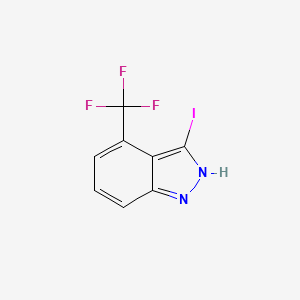
![3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614061.png)
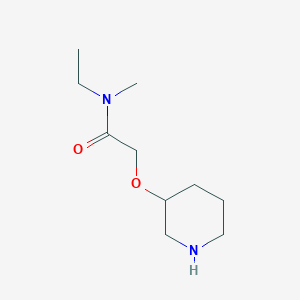
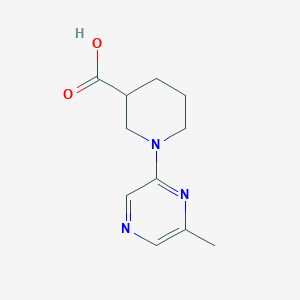
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)
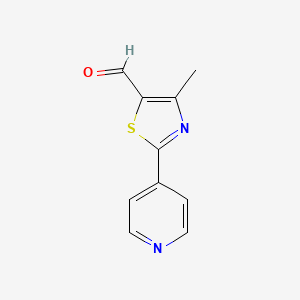
![4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1614070.png)
